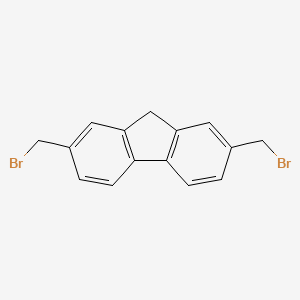

2,7-Bis(bromomethyl)-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-bis(bromomethyl)-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2/c16-8-10-1-3-14-12(5-10)7-13-6-11(9-17)2-4-15(13)14/h1-6H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULFLWDSRAAZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345657 | |

| Record name | 2,7-Bis(bromomethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61765-34-2 | |

| Record name | 2,7-Bis(bromomethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Pathways and Mechanisms Involving 2,7 Bis Bromomethyl 9h Fluorene Derivatives

Step-Growth Polymerization Strategies

Step-growth polymerization offers direct routes to high-molecular-weight polymers from functionalized fluorene (B118485) monomers. Derivatives of 2,7-Bis(bromomethyl)-9H-fluorene are key starting materials in these syntheses, particularly for creating polymers with vinylene linkages.

A notable, though less common, precursor route to conjugated polymers like poly(fluorene vinylene) involves the Ramberg–Bäcklund reaction. researchgate.netepa.gov This reaction converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide, a process that can be adapted for polymer synthesis. organic-chemistry.orgwikipedia.org

The general mechanism involves deprotonation of the α-halo sulfone to form a carbanion, which then undergoes intramolecular cyclization to yield a transient, unstable thiirane (B1199164) dioxide intermediate. This intermediate subsequently decomposes, releasing sulfur dioxide (SO₂) to form a carbon-carbon double bond. wikipedia.org

In a polymer context, this strategy involves a multi-step approach:

Polysulfide Synthesis : A step-growth polymerization is first performed between 2,7-bis(bromomethyl)-9,9’-dihexyl-9H-fluorene and a dithiol monomer, such as 2,7-bis(mercaptomethyl)-9,9’-dihexyl-9H-fluorene, under basic conditions to form a precursor polysulfide. researchgate.netepa.gov

Oxidation : The resulting polysulfide is oxidized to a polysulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netepa.gov

Elimination : The final step is the Ramberg–Bäcklund reaction itself, where the polysulfone is treated with a base and a halogenating agent (e.g., CF₂Br₂/Al₂O₃–KOH) to eliminate the sulfone groups and form the vinylene linkages along the polymer backbone. researchgate.netepa.gov

This method has been successfully used to synthesize not only poly(fluorene vinylene) but also related copolymers by incorporating other mercaptomethyl-functionalized monomers, such as those based on carbazole. researchgate.netepa.gov This precursor route yields conjugated polymers with molecular weights up to 15 kg mol⁻¹ that are soluble in common organic solvents. researchgate.netepa.gov

The most direct and widely used method for synthesizing poly(fluorene vinylene) (PFV) and its derivatives from bis(halomethyl)fluorene monomers is the Gilch polymerization. This reaction involves treating a 2,7-bis(halomethyl)fluorene monomer with a strong base, typically potassium tert-butoxide, in an organic solvent like tetrahydrofuran (B95107) (THF). acs.orgthaiscience.info

The mechanism proceeds via a p-quinodimethane intermediate. The base abstracts a proton from a benzylic carbon, followed by the elimination of a halide ion to form the reactive intermediate, which then polymerizes. While Gilch polymerization is effective for producing high-molecular-weight polymers, the reactivity of the starting monomer is crucial. acs.org Research has shown that using 2,7-bis(chloromethyl) derivatives often leads to higher molecular weight PFV compared to the 2,7-bis(bromomethyl) analogues. The use of the bromomethyl monomer can result in side reactions, such as the formation of 2,7-bis(tert-butoxymethyl)-9,9-di-n-octyl-9H-fluorene, which can limit the final polymer's molecular weight. acs.org

Despite this, the Gilch route remains a primary method for PFV synthesis, yielding polymers with high thermal stability (5% weight loss at 415 °C) and glass transition temperatures (Tg) around 173 °C, which are significantly higher than those of standard polyfluorenes. acs.org The resulting PFV polymers are highly fluorescent and are investigated for use in polymer light-emitting diodes (PLEDs). acs.orgthaiscience.info

| Polymerization Method | Monomer(s) | Key Reagents | Resulting Polymer | Key Findings | Reference |

| Ramberg-Bäcklund Route | 2,7-bis(bromomethyl)-9,9’-dihexyl-9H-fluorene, 2,7-bis(mercaptomethyl)-9,9’-dihexyl-9H-fluorene | 1. Base (for polysulfide) 2. m-CPBA (oxidation) 3. CF₂Br₂/Al₂O₃–KOH (elimination) | Poly(fluorene vinylene) (PFV) | A three-step precursor route yielding soluble conjugated polymers with molecular weights up to 15 kg mol⁻¹. | researchgate.netepa.gov |

| Gilch Polymerization | 2,7-bis(bromomethyl)-9,9-di-n-octylfluorene | Potassium tert-butoxide, THF | Poly(9,9-di-n-octylfluorene-2,7-vinylene) (PFV) | Yields lower molecular weight polymer compared to chloromethyl analogue due to side reactions. | acs.org |

| Gilch Polymerization | 2,7-bis(chloromethyl)-9,9-di-n-octylfluorene | Potassium tert-butoxide, THF | Poly(9,9-di-n-octylfluorene-2,7-vinylene) (PFV) | A simple and effective method for high-molecular-weight PFV suitable for PLEDs. | thaiscience.info |

Cross-Coupling Polymerization Methodologies

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for constructing the C-C bonds necessary for conjugated polymer backbones. While this compound itself is not directly used, its derivatives, primarily 2,7-dibromofluorene, are cornerstone monomers in these syntheses.

The Suzuki-Miyaura coupling is one of the most prevalent methods for synthesizing polyfluorenes and their copolymers. acs.org This reaction typically involves the palladium-catalyzed coupling of an aromatic dihalide (like 2,7-dibromo-9,9-dialkylfluorene) with an aromatic diboronic acid or ester (like 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene). 20.210.105ossila.com

This versatile method allows for the creation of a vast array of alternating copolymers by pairing fluorene monomers with various comonomers, such as benzothiadiazole or thiophene (B33073), to tune the electronic and optical properties of the final material. acs.orgresearchgate.netrsc.org The reaction conditions, catalyst choice, and monomer purity are critical for achieving high molecular weights and controlled polymer structures. rsc.org Advances in this area include catalyst-transfer condensation polymerization (CTCP), which allows for the synthesis of well-defined block copolymers with narrow molecular weight distributions. rsc.orgrsc.org

Recent developments have also focused on making the synthesis more sustainable, with successful polymerizations carried out in water using specific surfactants, which can reduce the environmental impact without compromising polymer quality. acs.org

Yamamoto coupling is a dehalogenative polymerization that uses a zero-valent nickel complex, typically generated in situ, to couple aryl dihalides. iitk.ac.in This method is particularly effective for the homopolymerization of monomers like 2,7-dibromo-9,9-dihexylfluorene to produce high-molecular-weight poly(9,9-dihexylfluorene). iitk.ac.in

A specialized application of Yamamoto coupling is in the synthesis of polymers containing carborane cages in the main chain. umass.edursc.org For instance, the monomer 1,12-bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-closo-1,12-dicarbodecaborane can be polymerized via a Yamamoto-type Ni(0)-mediated reaction to create a polyfluorene with p-carborane (B1425697) units integrated directly into the conjugated backbone. umass.edursc.org The incorporation of these electron-deficient, three-dimensional carborane cages can significantly alter the polymer's properties, enhancing thermal stability and influencing the photophysical behavior. umass.edu However, the bent geometry of monomers containing o-carborane (B102288) can sometimes limit the polymerization, potentially promoting the formation of macrocycles. umass.edu

| Coupling Reaction | Typical Fluorene Monomers | Catalyst/Reagent | Polymer Type | Key Features | Reference |

| Suzuki-Miyaura Coupling | 2,7-dibromo-9,9-dioctylfluorene, Fluorene-2,7-diboronic acid ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Polyfluorenes, Alternating Copolymers | Highly versatile for homo- and copolymers; allows for precise structural control via CTCP. | acs.orgresearchgate.netrsc.org |

| Yamamoto Coupling | 2,7-dibromo-9,9-dihexylfluorene | Ni(COD)₂, Bipyridine | Polyfluorenes (Homopolymers) | Effective for homopolymerization of dihaloaromatic monomers. | iitk.ac.in |

| Yamamoto Coupling | 1,12-bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-p-carborane | Ni(0) complex | Carborane-Polyfluorene Hybrids | Incorporates carborane cages into the polymer backbone, enhancing thermal stability. | umass.edursc.org |

Radical and Anionic Polymerization Techniques with Fluorene Monomers

Radical and anionic polymerizations are chain-growth mechanisms that typically require monomers with vinyl groups. libretexts.org Therefore, to utilize these methods, the fluorene core must first be functionalized to introduce a polymerizable double bond, for example, creating 2-vinylfluorene (B1649761) derivatives.

Radical polymerization is initiated by a radical species, which can be generated from molecules like peroxides or certain azo compounds. libretexts.orgwikipedia.org The initiating radical adds to a monomer's double bond, creating a new radical center that propagates by successively adding more monomer units. youtube.comyoutube.com While widely used for many common polymers, its application to fluorene monomers is less common for creating high-performance conjugated materials, as it can be difficult to control the polymer's structure and regioselectivity, which are crucial for consistent electronic properties. youtube.com The process is tolerant of many functional groups and solvents. libretexts.org

Anionic polymerization is initiated by a nucleophile, such as an organolithium compound, which adds to a vinyl monomer to create a propagating carbanion. rsc.org This method is particularly effective for monomers with electron-withdrawing groups that can stabilize the anionic intermediate. rsc.org The fluorene nucleus itself is electron-rich, but its properties can be tuned. The synthesis and living anionic polymerization of monomers like 9,9-dimethyl-2-vinylfluorene have been demonstrated, allowing for the creation of well-defined polymers with controlled molecular weights and narrow polydispersity. acs.org The electron-withdrawing nature of certain substituents, like fluorine atoms, can make vinyl monomers more susceptible to anionic polymerization. rsc.org This technique requires stringent reaction conditions, including an inert atmosphere, to prevent termination by oxygen or moisture. rsc.org

Impact of Monomer Structure on Polymer Molecular Weight and Architecture

The substituents at the C9 position of the fluorene ring play a crucial role in determining the solubility and processability of the resulting polymers, which in turn can influence the achievable molecular weight. For instance, long, flexible alkyl chains, such as in 9,9-dihexylfluorene (B1587949) or 9,9-dioctylfluorene derivatives, are commonly introduced to ensure good solubility in organic solvents, a prerequisite for solution-based polymerization techniques like Suzuki coupling. This enhanced solubility allows for the synthesis of high-molecular-weight polymers by preventing premature precipitation of the growing polymer chains. Research on Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has demonstrated the synthesis of high-molecular-weight polyfluorenes (PFs) with number-average molecular weights (Mn) reaching up to 69 kg mol⁻¹ and narrow dispersity (ĐM = 1.14–1.38), which is indicative of a well-controlled polymerization process facilitated by soluble monomer precursors. rsc.org

The structure of the side chains also has a profound impact on the polymer's architecture and solid-state packing. Studies on poly(9,9-dihexylfluorene-alt-2,5-dialkoxybenzene) copolymers have shown that while the length of the alkoxy side chains on the phenylene comonomer does not significantly alter the electronic structure of the polymer backbone, it remarkably affects the microphase separation between the side chains and the conjugated backbones. nih.gov Furthermore, the side-chain structure can dictate the crystalline habits of polyfluorenes. nih.gov For example, the introduction of alternating fluorene units with branched side chains can prevent the formation of the planar-zigzag chain conformation known as the β-phase, leading to different crystalline structures. nih.gov

In the context of copolymerization, the structure of the comonomer has a direct effect on the polymerization kinetics and the potential for side reactions, which can limit molecular weight. For instance, in the synthesis of fluorene-thiophene alternating copolymers via Suzuki-Miyaura catalyst-transfer condensation polymerization, the position of the alkyl substituent on the thiophene monomer is critical. It was found that placing an octyl group at the 4-position of the 5-bromothiophene-2-yl unit suppressed disproportionation reactions, allowing for a controlled polymerization and the synthesis of well-defined block copolymers. rsc.org In contrast, a monomer with the alkyl group at the 3-position was prone to disproportionation, which would disrupt the polymer architecture and limit molecular weight. rsc.org

The choice of polymerization method and the specific monomer functionality also directly influence the resulting polymer's molecular weight. In acyclic diene metathesis (ADMET) polymerization of 2,7-divinyl-9,9-di-n-octylfluorene, the ratio of monomer to the molybdenum-alkylidene catalyst was shown to control the molecular weight of the resulting poly(fluorenevinylene). acs.org

Table 1: Influence of Monomer/Catalyst Ratio on Polymer Molecular Weight in ADMET Polymerization of 2,7-divinyl-9,9-di-n-octylfluorene (DVF) acs.org

| DVF/Mo cat Molar Ratio | Mn ( g/mol ) | Mw/Mn |

| 20 | 8,200 | 1.8 |

| 50 | 18,100 | 2.1 |

| 100 | 26,300 | 2.4 |

Data is illustrative of the trend observed in the study.

This data clearly demonstrates that a lower catalyst loading leads to higher molecular weight polymers, a characteristic feature of chain-growth polymerization mechanisms.

Design and Synthesis of Donor-Acceptor (D-A) Copolymers incorporating Fluorene Units

The incorporation of fluorene units, derived from monomers like this compound and its analogs, into donor-acceptor (D-A) copolymers is a powerful strategy for tuning the optoelectronic properties of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic solar cells. nih.govnitech.ac.jp In this molecular design, the fluorene unit typically serves as the electron-donating (donor) component, while another monomer with strong electron-withdrawing characteristics is chosen as the acceptor. This arrangement leads to an intramolecular charge transfer (ICT) interaction between the donor and acceptor moieties along the polymer backbone, which effectively lowers the bandgap of the resulting copolymer compared to the parent homopolymer, polyfluorene. mdpi.com

The synthesis of these D-A copolymers is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being particularly prevalent. nih.govresearchgate.net This reaction typically involves the coupling of a fluorene monomer functionalized with boronic acid or boronic ester groups (e.g., 9,9-dioctylfluorene-2,7-bis(trimethyleneboronate)) with a di-halogenated acceptor monomer. nih.gov The versatility of the Suzuki coupling allows for the incorporation of a wide variety of acceptor units.

Common acceptor monomers used in the synthesis of fluorene-based D-A copolymers include:

Benzothiadiazole (BT): This is a strong acceptor unit that, when copolymerized with fluorene, leads to significant red-shifting of absorption and emission, often resulting in green or red-emitting polymers. researchgate.net

Quinoxaline: This acceptor can be functionalized with various side groups to fine-tune the electronic properties. nih.gov

Thieno[3,4-b]pyrazine (B1257052) (TP): Another potent acceptor that can induce strong ICT effects. nih.gov

Diketopyrrolopyrrole (DPP): Copolymers of fluorene and DPP are known for their strong absorption in the visible region and are used in organic photovoltaics. mdpi.com

Benzotriazole (BTz): This unit can be functionalized to modulate its acceptor strength and the resulting polymer's properties. mdpi.com

The properties of the final D-A copolymer can be precisely controlled by several factors in the design and synthesis stages. The strength of the acceptor unit has a direct impact on the energy levels (HOMO/LUMO) and the optical bandgap of the polymer. mdpi.com For example, a study comparing quinoxaline, benzothiadiazole, and thieno[3,4-b]pyrazine as acceptors showed that the strength of the acceptor significantly affects the electronic and optoelectronic properties of the resulting fluorene copolymers. nih.gov

Furthermore, the architecture of the copolymer, whether alternating or random, plays a critical role. Alternating copolymers, where donor and acceptor units are arranged in a regular repeating sequence, often exhibit more defined properties. Random copolymers, on the other hand, allow for the tuning of properties by varying the feed ratio of the donor and acceptor monomers during polymerization. nih.gov This approach has been used to optimize the performance of materials in specific applications.

In some designs, the D-A unit is not part of the main chain but is attached as a pendent group on the C9 position of the fluorene monomer. researchgate.netresearchgate.net This strategy has been shown to increase the absorption band intensity and improve light-harvesting characteristics in polymer solar cells. researchgate.netresearchgate.net

The synthesis of these copolymers can also be achieved through other methods like direct arylation polycondensation, which is considered a more eco-friendly alternative to traditional cross-coupling reactions as it reduces the need for pre-functionalized organometallic reagents. mdpi.com

Table 2: Examples of Fluorene-Based Donor-Acceptor Copolymers and their Properties

| Donor Monomer Derivative | Acceptor Monomer | Polymerization Method | Resulting Polymer Properties | Reference |

| 9,9-Dioctylfluorene-2,7-bis(trimethyleneboronate) | 4,7-Dibromobenzo[c] nih.govmdpi.comresearchgate.netthiadiazole | Suzuki Coupling | D-A copolymer with applications in photovoltaics. | nih.gov |

| 2,7-Dibromo-9,9-dihexylfluorene | 3,6-bis(5-Bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4-dione | Direct Arylation | PFDPP copolymer with nonlinear optical properties. | mdpi.com |

| 9,9-Dihexylfluorene-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 4,7-Dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole | Suzuki Coupling | D-A copolymer with tunable emission. mdpi.com | mdpi.com |

| Fluorene-based boronic acid ester | 5-bromo-2-(4-bromophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Suzuki Coupling | D-A copolymer with potential for optoelectronic applications. |

This table provides a selection of examples to illustrate the diversity of D-A copolymers based on fluorene.

Advanced Materials Applications of 2,7 Bis Bromomethyl 9h Fluorene Derived Polymers and Molecules

Organic Electronic and Optoelectronic Materials

The unique electronic structure of the fluorene (B118485) unit, characterized by a high photoluminescence quantum yield, makes its derivatives highly suitable for electronic and optoelectronic devices. The versatile reactivity of 2,7-Bis(bromomethyl)-9H-fluorene allows for the synthesis of a wide range of polymers and small molecules for these applications.

Fluorene-based polymers are renowned for their application in OLEDs and PLEDs, primarily due to their efficient blue light emission, high charge-carrier mobility, and good processability. ossila.com The 9,9-dialkylfluorene subunit is a common feature in these polymers, providing good solubility and preventing aggregation that can quench fluorescence. researchgate.net The quality and efficiency of these light-emitting devices are critically dependent on the molecular packing and stacking of the fluorene units. researchgate.netnih.gov

Polymers derived from fluorene precursors are key components in light-emitting layers. For instance, polyfluorene derivatives like Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] are noted for their blue photoluminescence and electroluminescence. sigmaaldrich.com Another example is the F8BT polymer, which uses a polyfluorene subunit and can be blended to create highly efficient green OLEDs. ossila.com The synthesis of such polymers often involves precursors like 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which can be produced from brominated fluorene intermediates. ossila.com The introduction of different side chains and co-monomers allows for the tuning of the emission color and device performance.

| Polymer/Molecule Family | Application | Key Property |

| Polyfluorene Derivatives | OLEDs, PLEDs | Efficient blue electroluminescence, high charge-carrier mobility. ossila.com |

| 9,9-dialkylfluorene Polymers | OLEDs | High emission efficiency, good thermal and chemical stability. researchgate.net |

| F8BT Blends | Green OLEDs | High-efficiency green emission through blending. ossila.com |

The semiconducting nature of fluorene-based polymers makes them excellent candidates for the active layers in organic photovoltaics and the channel material in organic field-effect transistors. ossila.com In OPVs, these materials can function as either electron donors or acceptors. For example, F8BT is used as an acceptor in some polymer blend devices. ossila.com Furthermore, conjugated polyelectrolytes with a fluorene backbone, such as PFN, are utilized as interlayers between the cathode and the active layer in OPVs to enhance electron extraction efficiency. ossila.com

In OFETs, the high charge-carrier mobility of fluorene derivatives is a significant advantage. ossila.com The molecular design, often starting from building blocks like 2,7-dibromo-9,9-di-n-octyl-9H-fluorene, allows for the creation of materials with optimized charge transport characteristics. vu.lt Both hole and electron mobility can be engineered by incorporating different functional groups into the polymer backbone or as side chains, leading to the development of bipolar charge transporting materials. vu.lt

The performance of organic electronic devices is fundamentally linked to the charge carrier mobility of the semiconductor material. Extensive research has been conducted to understand and improve charge transport in fluorene-based systems. Techniques such as the time-of-flight (TOF) and transient electroluminescence (TrEL) methods are employed to measure charge carrier mobilities. elsevierpure.com

Studies have shown that the structure of the polymer main chain significantly impacts charge mobility. For example, introducing triple bonds into the fluorene polymer backbone has been found to generally decrease charge carrier mobilities compared to polymers with single or double bonds. elsevierpure.com In particular, a polymer containing two adjacent acetylene (B1199291) groups exhibited a mobility value about a thousand times lower than a similar polymer with double bonds. elsevierpure.com

Researchers have also designed air-stable and solution-processable bipolar charge transporting materials based on fluorene. vu.lt These materials incorporate both electron-donating (e.g., carbazolyl) and electron-accepting (e.g., anthraquinone, 9-fluorenone) moieties. vu.lt This approach aims to balance electron and hole mobility within a single material, which is a significant challenge in organic semiconductor design. vu.lt For some of these novel bipolar fluorene compounds, hole mobilities were measured to be in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, while electron mobility was about an order of magnitude lower. vu.lt The unique packing behavior of some polyfluorenes, leading to the formation of a more ordered "β-phase," has been shown to be an energetically favorable environment for charge carriers, resulting in higher mobility compared to the amorphous glassy phase. researchgate.net

| Material Type | Measured Property | Value |

| Bipolar Fluorene-based CTMs | Hole Mobility | ~ 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ vu.lt |

| Bipolar Fluorene-based CTMs | Electron Mobility | ~ 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹ vu.lt |

| Polyfluorene (β-phase) | Charge Carrier Mobility | Higher than in glassy phase researchgate.net |

Supramolecular Assembly and Nanostructuring

The inherent tendency of planar aromatic molecules like fluorene to self-assemble into ordered structures is a powerful tool for creating functional nanomaterials. This bottom-up approach allows for the precise arrangement of molecules, influencing the bulk properties of the material.

The self-assembly of fluorene derivatives is governed by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonds. The planar fluorene core is particularly prone to π-π stacking, where the aromatic rings of adjacent molecules align, facilitating charge transport and influencing the material's optical properties. The crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, for instance, reveals weak π-π interactions between symmetry-related molecules, with a centroid-centroid distance of 3.8409 (15) Å, leading to stacking along the c-axis. nih.gov

The self-assembly of photoactive fluorene-based precursors can be harnessed to create nanopatterned surfaces and materials. This is particularly relevant for the fabrication of next-generation electronic and photonic devices, where precise control over the nanoscale architecture is essential for optimal performance.

The formation of distinct supramolecular structures, such as the β-phase in poly(9,9′-dioctylfluorene) (PFO), is a prime example of self-assembly leading to nanostructuring. researchgate.net These ordered β-phase domains, which are tens of nanometers in size, exist within a less ordered glassy matrix and exhibit enhanced charge carrier mobility. researchgate.net The formation of these nanodomains can be controlled by thermal treatment or by exposing the polymer film to solvent vapors. researchgate.net This ability to control the phase morphology at the nanoscale through self-assembly allows for the tuning of the material's conductive properties, providing a pathway to fabricate more efficient devices.

Role of Intermolecular Interactions in Solid-State Packing and Crystal Structures

The solid-state arrangement of molecules derived from this compound is critically governed by a variety of non-covalent intermolecular interactions. These forces dictate the crystal packing, which in turn influences the material's bulk properties, including its electronic and photophysical characteristics. The quality and efficiency of devices like Organic Light Emitting Diodes (OLEDs) have been shown to be crucially dependent on the stacking mode of the fluorene motif. researchgate.net

Single-crystal X-ray diffraction studies on various fluorene derivatives have provided detailed insight into these packing arrangements. The planarity of the fluorene core facilitates significant π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face. researchgate.net In the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, for instance, weak π–π interactions are observed with a centroid–centroid distance of 3.8409 (15) Å between symmetry-related molecules, leading to a stacked arrangement along the c-axis. researchgate.net

In more complex derivatives, such as those bearing phthalimidomethyl groups, the crystal structures are characterized by a network of C−H⋅⋅⋅O, C−H⋅⋅⋅π, and π⋅⋅⋅π interactions, as well as C=O⋅⋅⋅π contacts. cas.org The inclusion of solvent molecules like chloroform (B151607) or dichloromethane (B109758) in the crystal lattice can introduce further interactions, including Cl⋅⋅⋅O=C, Cl⋅⋅⋅Cl, and Cl⋅⋅⋅π halogen bonds and C−H⋅⋅⋅Cl hydrogen bonds, which further influence the packing motif. cas.org The steric bulk of substituents on the C9 position of the fluorene core also has a profound influence on the packing mode of the molecules. researchgate.netnih.gov These substituents can modulate the distance and geometry of the π-stacking, thereby tuning the electronic coupling between adjacent molecules.

Table 1: Common Intermolecular Interactions in Fluorene Derivative Crystal Structures

| Interaction Type | Description | Typical Contributing Groups | Reference |

|---|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Fluorene aromatic core, other phenyl groups. | researchgate.net |

| C-H···π Interactions | Hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. | Alkyl C-H bonds and aromatic rings. | cas.orgnih.gov |

| O-H···O Hydrogen Bonds | A strong type of hydrogen bond involving hydroxyl groups. | Hydroxymethyl groups. | capes.gov.br |

| C-H···O Hydrogen Bonds | Weaker hydrogen bonds involving C-H donors and oxygen acceptors. | Alkyl or aryl C-H bonds and carbonyl or ether oxygens. | acs.orgcas.org |

| Halogen Bonds (e.g., Cl···O) | Noncovalent interaction involving a halogen atom as an electrophilic species. | Solvent molecules (e.g., chloroform) and carbonyl groups. | cas.org |

| H···H Contacts | Van der Waals interactions between hydrogen atoms. | Pervasive throughout the structures. | acs.orgcapes.gov.br |

Surface Functionalization and Hybrid Materials

The functionalization of surfaces with luminescent molecules is a key strategy for developing advanced optical materials and sensors. Covalent grafting provides a robust method to permanently alter the surface properties of materials, such as polymer films, without changing their bulk characteristics. researchgate.net Derivatives of this compound are excellent candidates for this purpose due to the high reactivity of the bromomethyl groups, which can serve as anchor points for attachment to a surface or as initiators for polymerization.

A powerful technique for this type of surface modification is "grafting-from" via surface-initiated polymerization (SIP). acs.org In this approach, initiator molecules are first immobilized on the surface of a substrate. Subsequently, a polymerization reaction is initiated from these anchored sites, leading to the growth of polymer chains directly from the surface, forming a dense layer known as a "polymer brush". acs.orgresearchgate.net

The this compound molecule is structurally well-suited to act as a surface-bound initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bonds in the bromomethyl groups can be activated by a transition metal catalyst to generate radicals and initiate the polymerization of various vinyl monomers. nih.gov

The process to create a luminescent polymer film using this strategy would involve two main steps:

Surface Immobilization of the Initiator: A polymer film with suitable functional groups (e.g., hydroxyl or amine groups) is reacted with a molecule derived from this compound. This reaction anchors the fluorene-based initiator to the polymer surface through a stable covalent bond.

Surface-Initiated Polymerization: The initiator-functionalized film is then immersed in a solution containing monomers and a catalyst system. This triggers the growth of polymer chains from the fluorene sites on the surface.

By choosing monomers that form polymers with desirable optical properties, or by leveraging the intrinsic luminescence of the fluorene initiator core, the resulting polymer brushes can impart strong photoluminescence to the otherwise non-luminescent film. This method allows for precise control over the thickness and density of the grafted layer, enabling the fine-tuning of the film's luminescent properties. acs.org This approach represents a versatile platform for creating robust, large-area emissive surfaces for applications in flexible displays, sensors, and solid-state lighting.

Research on 2,7 Bis Bromomethyl 9h Fluorene in Chemical Sensor Development

Rational Design Principles for Fluorene-Based Fluorescent and Colorimetric Chemosensors

The rational design of chemosensors based on the 2,7-Bis(bromomethyl)-9H-fluorene scaffold follows the well-established "fluorophore-spacer-receptor" model. nih.govalmacgroup.com In this architecture:

Fluorophore: The 9H-fluorene unit is the signaling component. It possesses a high fluorescence quantum yield, and its emission properties are sensitive to changes in its electronic environment.

Spacer: The bromomethyl groups at the 2 and 7 positions act as reactive handles to introduce a spacer. This spacer electronically insulates the fluorophore from the receptor in the ground state, ensuring that the fundamental photophysical properties of the fluorene (B118485) core are maintained in the "off" state of the sensor.

Receptor: These are the analyte-binding units attached to the spacer. The choice of receptor determines the sensor's selectivity. Upon binding with a target analyte, the receptor induces a conformational or electronic change that is communicated to the fluorene fluorophore through the spacer, leading to a detectable change in the fluorescence or color of the sensor.

The design strategy focuses on modulating the photophysical output of the fluorene core upon analyte binding. This modulation can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing) of the fluorescence. rsc.org The bis-functional nature of this compound is particularly advantageous, as it allows for the introduction of two receptor units. This can lead to sensors with enhanced binding affinity and selectivity for specific analytes, such as dicarboxylates or pyrophosphates, where the analyte can bridge the two receptor moieties. nih.gov

Elucidation of Fluorescence Sensing Mechanisms

The signaling of fluorene-based sensors derived from this compound is governed by several distinct photophysical mechanisms. The specific mechanism at play depends on the nature of the attached receptor and its interaction with the target analyte.

Photoinduced Electron Transfer (PET) is a primary mechanism employed in designing "off-on" fluorescent sensors. nih.govrsc.org In a sensor constructed from this compound, a receptor with a high-lying HOMO (Highest Occupied Molecular Orbital), such as an amine or a thioether, is attached to the fluorene core.

"Off" State (Analyte-Free): Upon photoexcitation of the fluorene fluorophore, an electron from the receptor's HOMO can transfer to the fluorene's excited state, quenching the fluorescence. almacgroup.com This process is thermodynamically favorable. qub.ac.uk

"On" State (Analyte-Bound): When the receptor binds to a target analyte (e.g., a proton or a metal cation), the energy of its HOMO is lowered. almacgroup.com This makes the electron transfer to the excited fluorophore energetically unfavorable, thereby blocking the PET process. As a result, the fluorescence of the fluorene core is restored or "turned on". almacgroup.comnih.gov

The modular 'fluorophore-spacer-receptor' design is central to engineering effective PET sensors. nih.govqub.ac.uk

| State | Analyte Presence | Receptor HOMO Energy | PET Process | Fluorescence |

| Off | Absent | High | Active | Quenched |

| On | Present | Lowered | Blocked | Emitted |

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). wikipedia.orgteledynevisionsolutions.com This mechanism is highly sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler". wikipedia.orgteledynevisionsolutions.com In the context of sensors derived from this compound, the fluorene unit typically acts as the FRET donor.

The design involves attaching a receptor linked to an acceptor chromophore. The binding of an analyte to the receptor induces a conformational change that alters the distance or orientation between the fluorene donor and the acceptor dye.

Principle: For FRET to occur, the emission spectrum of the donor (fluorene) must overlap with the absorption spectrum of the acceptor. wikipedia.orgteledynevisionsolutions.com

Sensing: If analyte binding brings the donor and acceptor closer, FRET efficiency increases, leading to quenched donor fluorescence and enhanced acceptor emission. Conversely, if binding separates them, FRET efficiency decreases, resulting in increased donor fluorescence. This allows for ratiometric detection by monitoring the fluorescence intensities of both the donor and acceptor. rsc.org

The Inner Filter Effect (IFE) is a phenomenon where the fluorescence intensity of a fluorophore is reduced because the excitation or emission light is absorbed by another substance in the solution, known as an absorber. nih.govmdpi.com Unlike FRET, IFE does not involve non-radiative energy transfer and does not require a physical linkage between the fluorophore and the absorber. researchgate.net

In a sensing system using a fluorene derivative, the fluorene acts as the fluorophore. The sensing principle relies on the analyte itself or an analyte-induced change in an absorber species.

Primary IFE: The absorber absorbs the excitation light, reducing the light available to excite the fluorene fluorophore. nih.govlabbot.bio

Secondary IFE: The absorber absorbs the light emitted by the fluorene fluorophore. mdpi.comnih.gov

A sensor can be designed where the addition of an analyte either generates or consumes an absorber whose absorption spectrum overlaps with the fluorene's excitation or emission spectrum. This change in absorbance directly modulates the observed fluorescence intensity, providing a means for quantification. nih.gov

Chelation-Enhanced Fluorescence (CHEF) is a common mechanism for detecting metal ions. researchgate.net In this design, a chelating receptor is attached to the 2,7-positions of the fluorene core. In the free state, the receptor often has a pathway for non-radiative decay (like photoinduced electron transfer or C=N isomerization), which quenches the fluorescence of the fluorene unit. rsc.orgresearcher.life

Upon chelation with a specific metal ion, the receptor's conformation becomes more rigid. rsc.org This rigidity restricts intramolecular motions and blocks the non-radiative decay pathways. researcher.life The binding of the metal ion effectively "locks" the structure, leading to a significant enhancement in the fluorescence quantum yield. researchgate.netrsc.org Sensors based on the CHEF mechanism are typically "turn-on" sensors and are widely used for detecting biologically relevant metal ions like Zn²⁺ and Cd²⁺. rsc.orgscience.gov

| State | Metal Ion | Receptor Conformation | Non-Radiative Decay | Fluorescence |

| Free Ligand | Absent | Flexible | Active | Weak/Quenched |

| Chelated Complex | Present | Rigid | Blocked | Enhanced |

Many traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ), where their fluorescence is high in dilute solutions but diminishes in the aggregated state due to π-π stacking interactions. rsc.orgresearchgate.net In contrast, Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules (AIEgens) are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.govresearchgate.net

The fluorene scaffold can be modified to exhibit either AIE or ACQ behavior. By attaching specific functional groups to the 2,7-positions of fluorene using this compound as a precursor, sensors can be developed that leverage these aggregation phenomena.

AIE-based Sensing: A sensor molecule can be designed to be soluble and non-emissive. The addition of an analyte can trigger its aggregation, restricting intramolecular rotations and activating the AIE effect, thus "turning on" the fluorescence. rsc.orgnih.gov

ACQ-based Sensing: Conversely, a sensor can be designed to be in an aggregated, fluorescent state. The analyte could interact with the sensor molecules, causing disaggregation and quenching the fluorescence. rsc.org

The ability to tune the molecular structure allows for the strategic development of sensors that can function in aqueous media or solid states, where aggregation effects are prominent. rsc.org

Approaches for Enhanced Selectivity and Sensitivity in Analyte Detection

The modification of the fluorene backbone, often initiated from precursors like this compound, is a primary strategy for tailoring the selectivity and sensitivity of the resulting chemical sensors. By introducing specific functional groups, researchers can create binding sites that are highly specific to a particular analyte.

One common approach involves the synthesis of fluorene-based conjugated polymers. These polymers can exhibit high sensitivity in fluorescence-based detection due to efficient exciton (B1674681) migration along the polymer chain, which can amplify the quenching or enhancement effect upon interaction with an analyte. uri.edu For instance, the incorporation of specific ionophores or chelating agents into the polymer structure can lead to sensors with high selectivity for certain metal ions. nih.gov

Another strategy to enhance sensor performance is through the development of "turn-on" or "turn-off" fluorescent chemosensors. Depending on the design of the fluorene derivative, the presence of an analyte can either initiate or quench the fluorescence of the sensor molecule. nih.gov For example, a study on 2,4,7‐trisubstituted 9,9‐dialkyl‐9H‐fluorenes, which can be synthesized from brominated fluorene precursors, demonstrated that compounds with 4,6‐dimethylpyridin‐2‐yl‐aminomethyl moieties could act as sensitive "turn-on" chemosensors for specific metal ions. nih.gov

The photophysical properties of these sensors, such as their absorption and emission spectra, are crucial for their function. Research into novel fluorene-containing conjugated polymers has shown that their photophysical properties can be tuned by altering the chemical structure, leading to applications in the detection of various analytes, including common bisphenols. ariel.ac.il

Detailed below are examples of how fluorene-based sensors are designed for specific analytes:

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

| Fluorene-based conjugated polymers | Pesticides, nitroaromatics, cations | Fluorescence quenching or enhancement | uri.edu |

| 2,4,7‐trisubstituted 9,9‐dialkyl‐9H‐fluorenes | Metal ions | "Turn-on" fluorescence | nih.gov |

| Fluorescent conjugated polymers | Common bisphenols | Changes in fluorescence properties | ariel.ac.il |

Development of Solid-Supported Sensing Platforms and On-Site Detection Strategies

For practical applications, especially for on-site detection, immobilizing the sensing molecules onto a solid support is often necessary. This approach can enhance the stability and reusability of the sensor and facilitate its integration into portable devices. While direct examples utilizing this compound for this purpose are not extensively documented in the available research, the principles can be applied to its derivatives.

One promising strategy is the functionalization of nanoparticles, such as silica (B1680970) nanoparticles, with fluorescent dyes or polymers. nih.gov Fluorene-based polymers synthesized from precursors like this compound could potentially be grafted onto the surface of these nanoparticles. This would combine the advantageous photophysical properties of the fluorene system with the high surface area and stability of the nanoparticles, leading to highly sensitive and robust sensors.

The development of fluorescent thin-layer chromatography (f-TLC) techniques also presents an avenue for on-site detection. In this method, a fluorescent probe that selectively interacts with the target analyte is used. While a specific application with a this compound derivative is not cited, the concept has been demonstrated with other fluorene-based compounds, such as (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid for the detection of mycolactone. mdpi.com

The synthesis of water-soluble polyfluorene derivatives is another important step towards creating sensors suitable for biological and environmental applications. A study reported the synthesis of a water-soluble polyfluorene derivative for the electrochemiluminescence detection of bovine serum albumin, showcasing the potential for developing fluorene-based sensors for bio-analytes in aqueous environments. researchgate.net

The table below summarizes strategies for developing solid-supported and on-site detection systems based on fluorene derivatives.

| Platform/Strategy | Description | Potential Application of this compound derivative | Reference |

| Functionalized Silica Nanoparticles | Fluorescent molecules are embedded in or attached to silica nanoparticles for enhanced stability and brightness. | As the fluorescent component for bioimaging or sensing. | nih.gov |

| Fluorescent Thin-Layer Chromatography (f-TLC) | A rapid and simple method for on-site detection using a fluorescent probe. | As a precursor to a fluorescent probe for specific analyte detection. | mdpi.com |

| Water-Soluble Conjugated Polymers | Polymers designed to be soluble in water for biological and environmental sensing. | Synthesis of water-soluble polymers for detecting biomolecules. | researchgate.net |

Spectroscopic and Computational Characterization of 2,7 Bis Bromomethyl 9h Fluorene Systems

Spectroscopic Techniques for Structural Elucidation and Electronic Property Assessment

Spectroscopic techniques are indispensable tools for confirming the chemical structure and probing the electronic characteristics of fluorene-based molecules and polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 2,7-Bis(bromomethyl)-9H-fluorene and its polymeric derivatives. Both ¹H and ¹³C NMR are employed to provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming successful synthesis and purification.

In the ¹H NMR spectrum of fluorene (B118485) derivatives, the chemical shifts of the aromatic protons provide information about the substitution pattern on the fluorene core. For instance, in derivatives of 2,7-dibromofluorene, the protons on the fluorene backbone typically appear in the aromatic region of the spectrum. chemicalbook.com The methylene (B1212753) protons of the bromomethyl groups (-CH₂Br) in this compound are expected to show a characteristic signal, clearly distinguishable from the aromatic protons. For example, in 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene, the bromomethyl protons appear as a distinct peak, confirming the presence of these functional groups. sigmaaldrich.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the aromatic carbons, the C9 carbon of the fluorene ring, and the carbons of the bromomethyl groups. The chemical shifts of these carbons are sensitive to their local electronic environment.

For polymers synthesized from this compound, NMR is crucial for confirming the polymer structure and purity. 20.210.105 The disappearance of the signals corresponding to the bromomethyl groups and the appearance of new signals corresponding to the newly formed bonds in the polymer backbone are key indicators of successful polymerization.

Interactive Data Table: Representative ¹H NMR Data for Fluorene Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Assignment |

| 2,7-Dibromofluorene | CDCl₃ | Aromatic protons and methylene protons at C9. chemicalbook.com |

| 2-Bromofluorene | CDCl₃ | Aromatic and methylene protons. chemicalbook.com |

| 9-Fluorenemethanol | - | Aromatic and methylene protons. chemicalbook.com |

| 2,7-bis[2-(4-bromophenyl)-2-cyanoethenyl]-9,9-dihexyl-9H-fluorene | CDCl₃ | Aromatic protons, vinyl protons, and aliphatic protons of the hexyl chains. researchgate.net |

| 9,9-dihexylfluorenyl-2,7-bis(trimethylene boronate) | CDCl₃ | Aromatic protons and aliphatic protons. researchgate.net |

Note: This table provides a generalized view. Specific chemical shifts can vary based on the solvent and the specific substituents on the fluorene core.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The IR spectrum of 2,7-dibromofluorene, a related precursor, shows characteristic absorption bands corresponding to the C-H stretching of the aromatic rings and the C-Br stretching vibrations. nist.gov For this compound, one would expect to see additional characteristic peaks for the C-H stretching and bending of the methylene groups.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. Fluorene and its derivatives typically exhibit strong absorption in the UV region due to π-π* transitions of the conjugated aromatic system. researchgate.net The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the fluorene core. For instance, the introduction of substituents at the 2 and 7 positions can lead to a red or blue shift in the absorption spectrum. researchgate.net The UV-Vis spectra of polymers derived from this compound are particularly informative, as the extension of conjugation along the polymer backbone leads to a significant red-shift of the absorption maximum compared to the monomer. 20.210.105

Interactive Data Table: UV-Vis Absorption Data for Fluorene-Based Systems

| Compound/Polymer | Solvent/State | Absorption Maximum (λmax) (nm) |

| 9-Bromofluorene | - | ~260, ~270, ~280 nist.gov |

| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Chloroform (B151607) | 374 sigmaaldrich.com |

| Ter(9,9'-spirobifluorene) | Solution | - |

| 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives | Dichloromethane (B109758) | - |

Note: The absorption maxima can be influenced by the solvent polarity and the physical state (solution or thin film).

Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of fluorene-based materials. Upon excitation with UV light, these compounds can emit light in the visible region of the spectrum, a property that is central to their use in organic light-emitting diodes (OLEDs). Polyfluorenes are particularly known for their strong blue emission. 20.210.105

The PL spectrum provides information about the emission wavelength (λem), the quantum yield, and the presence of any excimer or aggregate emission. The emission color can be tuned by modifying the chemical structure of the fluorene monomer. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the polymer, leading to shifts in the emission wavelength. researchgate.net In some cases, a longer-wavelength emission band can appear in the PL spectra of polyfluorene films, which is often attributed to the formation of aggregate states or excimers. 20.210.105

Interactive Data Table: Photoluminescence Data for Fluorene-Based Polymers

| Polymer | Solvent/State | Emission Maximum (λem) (nm) | Quantum Yield |

| Poly(2,7-fluorene) derivatives | Solution | ~410 | up to 0.87 20.210.105 |

| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Chloroform | 409 sigmaaldrich.com | - |

| Ter(9,9'-spirobifluorene) | Solid State | - | 66-90% researchgate.net |

| 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives | Dichloromethane | Strong deep-blue emission rsc.org | - |

Note: Quantum yields and emission maxima are highly dependent on the specific polymer structure, solvent, and aggregation state.

Advanced Polymer Characterization Methods

For polymers derived from this compound, additional characterization techniques are employed to determine properties that are critical for their processing and performance in devices.

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. This information is crucial as the molecular weight of a conjugated polymer can significantly influence its solubility, film-forming properties, and charge transport characteristics. GPC separates polymer chains based on their hydrodynamic volume in solution. By calibrating with known standards, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be determined. For polyfluorenes, obtaining a high molecular weight with a narrow PDI is often a key synthetic goal to ensure good film morphology and device performance. 20.210.105

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of molecules and polymers. By measuring the current response to a varying potential, the oxidation and reduction potentials of a material can be determined. From these potentials, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. These energy levels are critical for understanding the charge injection and transport properties of the material in electronic devices like OLEDs and solar cells. For instance, the HOMO level influences the injection of holes from the anode, while the LUMO level affects the injection of electrons from the cathode. CV studies on polyfluorenes have been instrumental in designing materials with appropriate energy levels for efficient device operation. nih.gov

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and understand the behavior of fluorene-based systems at the molecular level. Quantum mechanical methods, particularly those based on density functional theory, are instrumental in elucidating electronic structures and properties that are often challenging to probe experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure, or electron distribution, of many-body systems. nih.gov It is widely applied to atoms, molecules, and condensed matter phases to determine their ground-state properties. nih.gov For fluorene derivatives, DFT calculations provide critical information on the frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter that influences the electronic and optical properties of the material.

Table 1: Representative DFT-Calculated Properties for Fluorene-Based Systems

| Fluorene Derivative System | Computational Method | Calculated Property | Finding | Source |

|---|---|---|---|---|

| Fluorenone-thiosemicarbazone derivatives | DFT (M06/6-311G(d,p)) | FMO, NBO, Global Reactivity Parameters | Provides insights into chemical and biological systems with results often in good agreement with experiments. | nih.gov |

| 2,7-dibromo-9,9'-dialkylfluorenes | MP2/cc-pVTZ//MP2/6-31G(d) | Conformational Stability & Energetics | Revealed that close proximity of Hγ and the fluorene ring in branched derivatives was due to geometry and the interaction was repulsive. | researchgate.net |

| 2,7 Fluorene bridged triarylamine dimers | DFT | Inter valence charge transfer state | Used to study the effect of bridge electron density on electron transfer regimes. | uni-wuerzburg.de |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. arxiv.org This method is particularly valuable for predicting absorption and emission spectra, which are fundamental to the application of fluorene derivatives in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgnih.gov

TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths. rsc.org Studies on various fluorene derivatives have shown that TD-DFT can effectively predict how different substituent groups influence their photophysical properties, such as two-photon absorption (TPA). rsc.org For example, calculations have demonstrated that adding donor and acceptor groups can enhance TPA cross-sections. rsc.org However, it is known that standard TD-DFT approaches can have limitations, particularly in accurately predicting the energies of long-range charge-transfer excited states. nih.gov Despite this, TD-DFT remains a primary computational tool for screening and designing new fluorene-based materials with desired optical characteristics. rsc.orgnih.gov

Table 2: TD-DFT Applications in Characterizing Fluorene Derivatives

| System | Focus of TD-DFT Study | Key Finding | Source |

|---|---|---|---|

| Fluorene and its derivatives | Two-photon absorption (TPA) properties | Enhancement of TPA cross-section with specific donor-acceptor groups and dimerization. | rsc.org |

| Chromone derivatives | Fluorescence characteristics | Longer alkyl chains and specific electron-donating groups can enhance fluorescence quantum yield. | nih.gov |

| Fe2(CO)9 | Valence electronic excited states | Optimized excited-state geometries provided insight into photochemical dissociation pathways. | nih.gov |

| 2,7 fluorene bridged triarylamine dimers | Mono-cationic inter valence charge transfer state | Calculations were performed for fragments consisting of one triarylamine subunit connected to the bridge. | uni-wuerzburg.de |

X-ray Diffraction Analysis for Solid-State Structures and Intermolecular Interactions

Crucially, XRD reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions are critical as they influence the bulk properties of the material, including charge transport and luminescence efficiency. In fluorene derivatives, common intermolecular interactions include π–π stacking between the aromatic fluorene cores and weaker hydrogen bonds. For example, the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene shows weak π–π interactions with a centroid-centroid distance of 3.8409 (15) Å between adjacent molecules, leading to a stacked arrangement. researchgate.net In other related structures, C—H⋯Br and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions, are observed, which help to establish distinctive self-assembly patterns. researchgate.netnih.gov The quality and efficiency of devices like OLEDs have been shown to depend significantly on the stacking mode of the fluorene motif. researchgate.net

Table 3: Crystallographic Data for a Related Fluorene Compound: 2,7-Dibromo-9,9-dimethyl-9H-fluorene

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C15H15Br2 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Cmc2₁ | researchgate.net |

| Key Intermolecular Interaction | π–π stacking | researchgate.net |

| Centroid–Centroid Distance | 3.8409 (15) Å | researchgate.net |

High-Resolution Scanning Tunneling Microscopy (STM) for Nanoscale Organization

High-Resolution Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that allows for the visualization of materials at the atomic and molecular scale. nih.gov It operates by scanning a sharp conductive tip over a conductive or semiconductive surface. The tunneling current between the tip and the sample is highly sensitive to the tip-surface distance, enabling the generation of a topographic map of the surface's electronic states. cnrs.frnih.gov

For molecules like this compound, STM is used to study how individual molecules adsorb and self-assemble into ordered nanostructures on a substrate. This information is vital for understanding the initial stages of thin-film growth, which is a key process in the fabrication of electronic devices. STM can reveal the orientation of the molecules on the surface, the formation of two-dimensional crystalline domains, and the influence of intermolecular forces on the resulting assembly. While specific STM studies on this compound are not widely reported, research on related fluorene intermediates demonstrates the power of the technique. For instance, STM has been used to image polymer segments of methyl fluorene intermediates on a Au(111) surface, providing detailed information on their on-surface cyclization reactions. researchgate.net These studies show that STM can distinguish different molecular conformations and their alignment on the substrate. researchgate.net

Table 4: Principles and Applications of High-Resolution STM

| Parameter/Mode | Description | Relevance to Molecular Imaging | Source |

|---|---|---|---|

| Bias Voltage (V) | Potential difference between tip and sample. Determines the energy range of probed electronic states. | Positive bias probes occupied states of the sample; negative bias probes empty states. This can provide chemical contrast. | cnrs.fr |

| Tunneling Current (It) | Current flow due to quantum tunneling (pA to nA range). Depends exponentially on tip-sample distance. | Used as the feedback signal in constant-current mode to map surface topography with high precision. | nih.gov |

| Constant Current Mode | A feedback loop adjusts the tip's vertical position (Z) to keep the tunneling current constant during scanning. | The primary imaging mode for generating topographic images of molecular assemblies on surfaces. | cnrs.fr |

| Constant Height Mode | The tip is scanned at a constant Z position, and variations in the tunneling current are recorded. | Allows for faster scanning on atomically flat surfaces but provides less direct topographic information. | cnrs.fr |

Future Research Directions and Emerging Applications of 2,7 Bis Bromomethyl 9h Fluorene

Innovations in Synthesis and Derivatization Methodologies

The versatility of 2,7-Bis(bromomethyl)-9H-fluorene as a precursor is largely dependent on the development of novel and efficient synthetic and derivatization methodologies. The reactive benzylic bromide moieties are amenable to a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Future synthetic innovations are likely to focus on:

Controlled Polymerization Techniques: While polyfluorenes have been extensively studied, achieving well-defined polymer architectures with controlled molecular weights and low polydispersity remains a key challenge. Future research will likely explore advanced polymerization methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, to synthesize precisely structured polymers from this compound. This control will enable a more systematic investigation of structure-property relationships in these materials.

Post-Polymerization Modification: Another promising avenue is the development of efficient post-polymerization modification strategies. This would involve synthesizing a parent polymer from this compound and subsequently introducing a variety of functional groups. This approach offers a modular and efficient way to create a library of materials with tailored properties from a single polymeric precursor.

Click Chemistry Approaches: The use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal approach to functionalizing the fluorene (B118485) core. By converting the bromomethyl groups to azides, a wide array of alkyne-containing molecules can be readily attached, facilitating the creation of complex and multifunctional materials.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been instrumental in the synthesis of conjugated fluorene-based materials. 20.210.105 Future research will likely focus on developing more efficient and versatile palladium catalysts to broaden the scope of these reactions for the derivatization of this compound, enabling the synthesis of novel conjugated oligomers and polymers with tailored electronic and optical properties. For instance, palladium-catalyzed couplings are used to prepare poly(2,7-fluorene) derivatives from 2,7-dibromofluorenes and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene. 20.210.105

A significant area of research involves the synthesis of functionalized 9-substituted fluorene derivatives. For example, a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides yields highly functionalized and conjugated fluorene derivatives. doaj.orgthieme-connect.de

Integration into Next-Generation Organic Electronic Devices

The exceptional photophysical properties of fluorene derivatives, such as high photoluminescence quantum yields and good thermal stability, make them prime candidates for a variety of organic electronic devices. researchgate.net The 2,7-disubstitution pattern in derivatives of this compound allows for the extension of the conjugated system, which is crucial for charge transport and tuning the emission color.

Future research in this area will likely concentrate on:

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes are known for their blue emission, a critical component for full-color displays and solid-state lighting. wikipedia.org However, the long-term stability of blue-emitting OLEDs remains a challenge. Future work will focus on designing and synthesizing novel fluorene-based copolymers and dendrimers derived from this compound with improved color purity, efficiency, and operational lifetime. The introduction of specific side chains and co-monomers can help to prevent aggregation-induced quenching and the formation of undesirable green emission bands. For example, 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives have been synthesized and show promise for use in deep-blue emitting OLEDs. rsc.org

Organic Photovoltaics (OPVs): The broad absorption and good charge-carrier mobility of fluorene-based polymers make them suitable for use as donor materials in bulk heterojunction solar cells. rsc.org Future research will aim to develop new low bandgap polyfluorene copolymers by incorporating electron-donating and electron-withdrawing units into the polymer backbone, starting from this compound. This will allow for better harvesting of the solar spectrum and improved power conversion efficiencies. wikipedia.org

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the fluorene unit facilitates π-π stacking, which is essential for efficient charge transport in OFETs. By carefully selecting the substituents introduced via the bromomethyl groups, the charge carrier mobility (either hole or electron) can be tuned. Future efforts will be directed towards synthesizing new fluorene-based semiconductors with high charge carrier mobilities and good air stability for applications in flexible and transparent electronics.

| Device Type | Key Research Focus | Potential Improvements from this compound Derivatives |

| OLEDs | Improved blue emission stability and efficiency | Enhanced color purity, longer operational lifetime, prevention of green emission. wikipedia.orgrsc.org |

| OPVs | Broader solar spectrum absorption | Lower bandgap polymers for increased power conversion efficiency. wikipedia.orgrsc.org |

| OFETs | High charge carrier mobility and stability | Tunable charge transport properties for flexible and transparent electronics. |

Expansion into Novel Sensing Paradigms and Environmental Monitoring

The fluorescent properties of fluorene derivatives are highly sensitive to their local environment, making them excellent candidates for the development of chemical and biological sensors. The this compound scaffold provides a versatile platform for designing sensors with high sensitivity and selectivity.

Emerging applications in this domain include:

Chemosensors for Heavy Metal Ions: The introduction of specific chelating agents at the 2 and 7 positions of the fluorene core can lead to highly selective fluorescent chemosensors for toxic heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). mdpi.comacs.orgnih.gov Upon binding to the target metal ion, a significant change in the fluorescence intensity or wavelength can be observed, allowing for the quantitative detection of these pollutants in environmental samples. mdpi.com Future research will focus on developing ratiometric and "turn-on" fluorescent probes to enhance the sensitivity and reliability of detection. nih.gov

Anion Sensing: By incorporating anion-binding moieties, such as ureas, thioureas, or amides, into the fluorene structure, it is possible to create sensors for environmentally and biologically important anions like fluoride (B91410), cyanide, and phosphate. The rigid fluorene backbone can pre-organize the binding sites, leading to high selectivity.

Vapor-Phase Sensing for Explosives: The electron-rich nature of many fluorene-based polymers makes them susceptible to fluorescence quenching by electron-deficient nitroaromatic compounds, which are the primary components of many explosives. Thin films of these polymers can be used to fabricate highly sensitive vapor-phase sensors for the detection of trace amounts of explosives.

| Sensing Target | Sensing Mechanism | Key Research Directions |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Chelation-induced fluorescence change | Development of ratiometric and "turn-on" probes for enhanced sensitivity. mdpi.comacs.orgnih.govmdpi.com |

| Anions (e.g., F⁻, CN⁻, PO₄³⁻) | Host-guest interaction with anion-binding moieties | Design of pre-organized receptors for high selectivity. |

| Explosives (Nitroaromatics) | Fluorescence quenching by electron-deficient analytes | Fabrication of highly sensitive thin-film vapor sensors. |

Elucidation of Complex Structure-Property-Performance Relationships

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties and device performance is crucial for the rational design of new materials.

Key areas of investigation include:

Influence of C9-Substituents: The substituents at the 9-position of the fluorene ring have a significant impact on the solubility, processability, and solid-state packing of the resulting materials. researchgate.net Systematic studies are needed to understand how the size, shape, and polarity of these substituents affect the photophysical properties and charge transport characteristics of both small molecules and polymers.

Effect of 2,7-Derivatization: The nature of the groups attached at the 2 and 7 positions dictates the electronic and optical properties of the material. By systematically varying the electron-donating or electron-withdrawing strength of these groups, the absorption and emission wavelengths, as well as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be precisely tuned. ucf.edu

Conformational Effects and Solid-State Packing: The performance of organic electronic devices is highly dependent on the morphology and molecular packing in the solid state. Future research will employ a combination of experimental techniques (e.g., X-ray diffraction, atomic force microscopy) and computational modeling to understand how intermolecular interactions and conformational changes in fluorene derivatives influence their performance in devices.

Exploration of Radiolysis and Related Photophysical Phenomena in Fluorene Derivatives

The interaction of high-energy radiation with fluorene-based materials is a relatively unexplored but potentially significant area of research. Radiolysis, the process of chemical decomposition by ionizing radiation, can induce both beneficial and detrimental effects in polymers. iaea.org

Future research in this area could explore:

Radiation-Induced Crosslinking and Degradation: The irradiation of polyfluorenes with gamma rays or electron beams can lead to either crosslinking, which can improve mechanical and thermal stability, or chain scission (degradation), which can be detrimental to device performance. iaea.orgnih.govyoutube.com Understanding the G-values (the number of chemical events per 100 eV of absorbed energy) for crosslinking and scission in different fluorene-based polymers is essential for predicting their radiation hardness and for potential applications in radiation-resistant electronics. youtube.com

Radiolytic Synthesis: High-energy radiation can be used to initiate polymerization and grafting reactions. This could provide a catalyst-free method for synthesizing novel fluorene-based copolymers and composites with unique properties.

Photophysical Response to Ionizing Radiation: While the photoluminescence of fluorene derivatives is well-studied, their response to ionizing radiation (radioluminescence) is less understood. Investigating the scintillation properties of these materials could open up new applications in radiation detection and medical imaging. The inherent photostability of the fluorenyl π-system suggests that these materials may exhibit interesting and potentially useful responses to high-energy radiation. ucf.edu

The study of the solvent-dependent photophysical properties of fluorene derivatives provides a foundation for understanding their behavior in different environments. mdpi.com For instance, the fluorescence of some derivatives is sensitive to solvent polarity, which is a key aspect in designing environmentally sensitive probes. mdpi.com

Q & A

How can the reactivity of bromomethyl groups in 2,7-bis(bromomethyl)-9H-fluorene be optimized for Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The bromomethyl groups in this compound are sterically hindered due to the fluorene backbone, requiring tailored reaction conditions. Use a Pd(PPh₃)₄ catalyst (0.5–1 mol%) with a 2:1 molar ratio of arylboronic acid to substrate in a degassed toluene/water (3:1) mixture at 80°C for 24 hours. Monitor progress via TLC (silica gel, hexane/ethyl acetate 8:2) and GC-MS. If incomplete coupling occurs, introduce a phase-transfer agent (e.g., TBAB) to improve solubility .

What analytical techniques resolve contradictions in characterizing this compound derivatives?

Methodological Answer:

Contradictions in NMR data (e.g., splitting patterns for methylene protons) arise from restricted rotation of the fluorene core. Use variable-temperature ¹H NMR (25°C to −40°C in CDCl₃) to observe dynamic effects. Complement with X-ray crystallography (if crystalline) or DFT calculations to confirm substituent geometry. For mass spectrometry, employ high-resolution ESI-TOF to distinguish between isobaric intermediates .

How does substitution at the 9-position (e.g., methyl, phenyl) influence the electronic properties of this compound?

Methodological Answer:

Substituents at the 9-position alter conjugation and steric effects. Compare UV-Vis spectra (in THF) of 9-methyl vs. 9-phenyl derivatives:

What purification strategies address challenges in isolating this compound from bromination byproducts?

Methodological Answer: